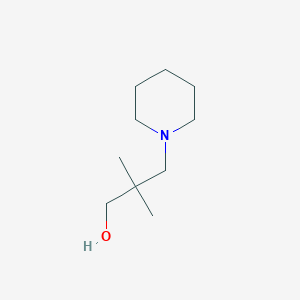
2-(4-Formylphenoxy)-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of trichalcones containing a core s-triazine moiety were synthesized, where the intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with the sodium salt of p-hydroxybenzaldehyde using a phase-transfer catalyst .Scientific Research Applications
Antimicrobial Agent
The s-triazine derivatives, including “2-(4-Formylphenoxy)-N-2-pyridinylacetamide,” have been studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal species. This makes them valuable in the development of new antibacterial and antifungal therapies, especially in the face of increasing antibiotic resistance .
Chelating Agents
These compounds are recognized as powerful chelating agents. They can form complexes with metals, which is useful in various fields such as medicinal chemistry for designing metal-based drugs, and in industries for removing heavy metals from waste streams .
Dendrimer Synthesis
The s-triazine core is utilized in the synthesis of dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, gene therapy, and as catalysts. The triazine derivatives provide a stable core that can be functionalized with various chemical groups to tailor the properties of the dendrimer .
Liquid Crystals
Due to their structural properties, s-triazine derivatives are used in the creation of liquid crystals. These materials have applications in electronic displays, such as those used in watches, calculators, and laptops, due to their ability to modulate light .
Supramolecular Chemistry
The s-triazine scaffold is employed in supramolecular chemistry to design molecules that can self-assemble into larger structures. These structures have applications in creating nanoscale devices and materials .
Agricultural Chemicals
s-Triazine derivatives have been used as herbicides and pesticides. Their ability to interfere with the growth of unwanted plants and pests makes them valuable in agricultural practices to increase crop yield and protect from infestations .
Mechanism of Action
Target of Action
The primary target of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are organic compounds well known for their biological activity, particularly their antibiotic properties . They are privileged scaffolds for the preparation of a vast range of antibiotics, including penicillins, cephalosporins, monobactams, and carbacephems .
Mode of Action
The compound’s mode of action involves a diastereoselective ketene-imine cycloaddition reaction . This reaction occurs between 2-(4-formylphenoxy) acetic acid and an imine using NEt3 as a base and p-toluensulfonyl chloride . This process affords the target aldehyde-functionalized β-lactams in high yields, showing only cis geometry .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of β-lactams . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of β-lactam derivatives . These derivatives have a wide range of antibiotic properties, making them valuable in the treatment of various bacterial infections .
Result of Action
The result of the compound’s action is the production of aldehyde-functionalized β-lactams . These β-lactams have antibiotic properties and can be used in the treatment of various bacterial infections . The compound’s action thus has significant implications for the development of new antibiotics.
properties
IUPAC Name |
2-(4-formylphenoxy)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUHKGWMCRLFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350746 |
Source


|
| Record name | ST002573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329211-31-6 |
Source


|
| Record name | ST002573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














